Opiranserin

描述

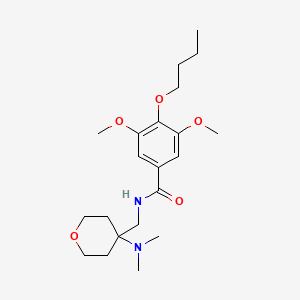

Structure

3D Structure

属性

IUPAC Name |

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337278 | |

| Record name | Opiranserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441000-45-8 | |

| Record name | Opiranserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opiranserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opiranserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPIRANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Opiranserin's Dual Mechanism of Action: A Technical Guide to its Interaction with GlyT2 and 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (also known as VVZ-149) is an investigational non-opioid analgesic agent with a unique dual mechanism of action, targeting both the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] This multi-target approach offers a promising strategy for the management of postoperative pain by simultaneously modulating two key pathways involved in pain signal transmission and perception.[4][5] This technical guide provides an in-depth overview of the pharmacological actions of this compound on its primary molecular targets, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Postoperative pain remains a significant clinical challenge, with a heavy reliance on opioid analgesics that carry a substantial risk of adverse effects and addiction. This compound emerges as a first-in-class analgesic candidate designed to address this unmet need. Its simultaneous antagonism of GlyT2 and 5-HT2A receptors provides a synergistic approach to pain management, targeting both central and peripheral pain mechanisms. This document serves as a comprehensive resource for understanding the core pharmacology of this compound.

Quantitative Pharmacological Data

The inhibitory and antagonistic potency of this compound at its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | This compound (VVZ-149) IC50 | Reference Compound | IC50 |

| Glycine Transporter 2 (GlyT2) | 0.86 µM | ALX1393 | ~100 nM |

| Serotonin 2A Receptor (5-HT2A) | 1.3 µM | Ketanserin | ~1-2 nM |

Table 1: In vitro potency of this compound.

Mechanism of Action

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and thereby dampening the transmission of nociceptive (pain) signals.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in excitatory neurotransmission and nociceptive signaling. This compound acts as an antagonist at the 5-HT2A receptor, blocking the binding of serotonin and thereby inhibiting this downstream signaling cascade. This action is thought to contribute to its analgesic effect by modulating central pain perception.

Experimental Protocols

The following are representative protocols for determining the in vitro pharmacological activity of this compound at its target sites, based on standard methodologies in the field.

GlyT2 Inhibition Assay ([3H]glycine Uptake)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT2 transporter.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human GlyT2.

-

[3H]glycine (specific activity ~15-30 Ci/mmol).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

-

This compound and reference compounds (e.g., ALX1393).

-

Scintillation fluid and a liquid scintillation counter.

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Plate HEK293-hGlyT2 cells in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference compound in assay buffer.

-

Assay Initiation: Wash the cell monolayers twice with assay buffer.

-

Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Add [3H]glycine to each well to a final concentration approximately at its Km value for GlyT2.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for glycine uptake.

-

Assay Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove unincorporated radioligand.

-

Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]glycine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

5-HT2A Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

This compound and a reference antagonist (e.g., unlabeled ketanserin).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation fluid and a liquid scintillation counter.

-

96-well plates.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]ketanserin at a concentration near its Kd), and varying concentrations of this compound or the reference compound.

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental and Drug Discovery Workflow

The development of a dual-target agent like this compound typically follows a structured workflow from initial screening to clinical evaluation.

Conclusion

This compound represents an innovative approach to pain management through its dual antagonism of GlyT2 and 5-HT2A receptors. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action for researchers and drug development professionals. The unique pharmacological profile of this compound underscores the potential of multi-target drug discovery in developing novel, non-opioid analgesics to address the significant public health challenge of postoperative pain. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising compound.

References

- 1. VIVOZON [vivozon.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anesth-pain-med.org [anesth-pain-med.org]

The Dual Antagonist Activity of VVZ-149 in Nociceptive Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149 (Opiranserin) is a novel, first-in-class analgesic agent that has demonstrated significant potential in the management of moderate to severe pain. Its unique mechanism of action, characterized by the dual antagonism of two key targets in the nociceptive pathways—the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A)—positions it as a promising non-opioid alternative for pain relief. This technical guide provides an in-depth overview of the pharmacological profile of VVZ-149, detailing its activity at its primary targets, the experimental methodologies used to characterize its effects, and the underlying signaling pathways involved in its analgesic action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for VVZ-149, providing a quantitative assessment of its potency and efficacy.

Table 1: In Vitro Activity of VVZ-149 [1][2]

| Target | Parameter | Value (µM) |

| Glycine Transporter 2 (GlyT2) | IC50 | 0.86 |

| Serotonin 2A Receptor (5-HT2A) | IC50 | 1.3 |

| P2X3 Receptor | IC50 | 0.87 |

Table 2: In Vivo Efficacy of VVZ-149 in Rat Models of Pain [1]

| Pain Model | Administration | Effective Dose | Effect |

| Formalin Test | Subcutaneous (s.c.) | 25 mg/kg | Reduced mechanical allodynia and pain-related behaviors, comparable to 3 mg/kg Morphine. |

| Spinal Nerve Ligation (SNL) | Oral (p.o.) | 80 mg/kg | Reduced mechanical allodynia. |

Signaling Pathways and Mechanism of Action

VVZ-149 exerts its analgesic effects by modulating two distinct signaling pathways involved in pain transmission and perception.

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is primarily located on the presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord. Its primary function is the reuptake of glycine from the synaptic cleft, which terminates the inhibitory signal. By antagonizing GlyT2, VVZ-149 increases the concentration of glycine in the synapse, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This, in turn, hyperpolarizes the postsynaptic neuron, making it less likely to transmit nociceptive signals to the brain.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central nervous system, including in areas involved in pain processing. Activation of 5-HT2A receptors in the spinal cord and peripheral sensory neurons can facilitate the transmission of pain signals. By acting as an antagonist at these receptors, VVZ-149 blocks the pro-nociceptive effects of serotonin, thereby reducing pain perception.

References

Preclinical Pharmacology of Opiranserin: A Multi-Target Approach to Pain Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Opiranserin (also known as VVZ-149) is a novel, first-in-class, non-opioid, non-NSAID analgesic developed for the management of moderate-to-severe pain, particularly in the postoperative setting.[1][2][3] Its unique pharmacological profile is characterized by a multi-target mechanism of action, simultaneously modulating key pathways involved in the transmission and processing of pain signals.[4] Preclinical research has demonstrated that this compound exerts potent analgesic and anti-allodynic effects across a range of animal models, validating its therapeutic potential and paving the way for successful clinical translation.[5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key efficacy data from animal studies, and outlining the experimental protocols used to establish its activity.

Mechanism of Action

This compound's analgesic properties stem from its concurrent antagonism of multiple targets involved in both central and peripheral pain processing. The primary mechanisms are the inhibition of the glycine transporter type 2 (GlyT2) and the blockade of the serotonin 2A receptor (5-HT2A). Additionally, it exhibits antagonistic activity on the P2X3 receptor.

-

Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the spinal cord, where it is responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft. By inhibiting GlyT2, this compound increases the synaptic concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission. This action effectively dampens the transmission of nociceptive signals from the periphery to the brain, suppressing spinal sensitization which is a key process in persistent pain states.

-

Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is widely expressed on peripheral sensory neurons, including nociceptors. Serotonin released during tissue injury and inflammation activates these receptors, contributing to pain signaling. This compound's antagonism of 5-HT2A receptors mitigates this peripheral sensitization.

-

P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels found on nociceptive sensory neurons that are implicated in the signaling of neuropathic pain. This compound's activity at this target further contributes to its overall analgesic profile.

This multi-target engagement allows this compound to exert synergistic analgesic effects at key locations within the pain pathway, particularly the spinal cord.

Pharmacodynamics: In Vitro Potency

The inhibitory activity of this compound at its primary molecular targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a dual antagonist.

| Target | IC50 Value (μM) | Description |

| Glycine Transporter 2 (GlyT2) | 0.86 | Inhibition of glycine reuptake. |

| Serotonin Receptor 2A (5-HT2A) | 1.3 | Antagonism of serotonin binding. |

| Rat P2X3 Receptor (rP2X3) | 0.87 | Antagonism of ATP-gated ion channel. |

| Table 1: In Vitro Potency of this compound at Key Pain-Related Targets. |

Preclinical Efficacy in Animal Models of Pain

This compound has been rigorously evaluated in multiple, well-validated rodent models of pain, demonstrating significant analgesic and anti-allodynic effects. Its efficacy has been shown to be comparable to that of standard-of-care analgesics like morphine and gabapentin in these models.

| Animal Model | Species | Administration | Dose | Key Findings |

| Postoperative Pain | Rat | N/A | N/A | Demonstrated morphine-comparable analgesic effects. |

| Formalin-Induced Pain | Rat | N/A | N/A | Showed potent anti-nociceptive effects, particularly in the inflammatory phase. |

| Neuropathic Pain (Spinal Nerve Ligation - SNL) | Rat | Subcutaneous (s.c.) | 25 mg/kg | Effectively reduced mechanical allodynia with efficacy comparable to 3 mg/kg morphine. |

| Neuropathic Pain (Spinal Nerve Ligation - SNL) | Rat | Oral (p.o.) | 80 mg/kg | Reduced mechanical allodynia, demonstrating oral bioavailability and efficacy. |

| Table 2: Summary of this compound Efficacy in Preclinical Pain Models. |

Experimental Protocols

The preclinical efficacy of this compound was established using standardized and validated methodologies for assessing pain-related behaviors in animals.

Formalin Test

This model is used to assess activity against both acute nociceptive and persistent inflammatory pain.

-

Protocol: A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.

-

Phases of Response: The animal exhibits a biphasic pain response.

-

Phase 1 (Acute/Nociceptive): Occurs immediately after injection (0-5 minutes) and is characterized by intense flinching and licking of the paw. This phase is driven by the direct chemical activation of nociceptors.

-

Phase 2 (Inflammatory): Occurs 15-60 minutes post-injection and involves a prolonged period of pain behaviors. This phase is driven by an inflammatory response and central sensitization in the spinal cord.

-

-

Endpoint Measurement: The amount of time the animal spends licking or flinching the injected paw is recorded and used as an index of pain. This compound's efficacy is measured by its ability to reduce these behaviors, especially in Phase 2.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is widely used to replicate the mechanical allodynia (pain from a normally non-painful stimulus) characteristic of human neuropathic pain.

-

Protocol: Under anesthesia, the L5 and L6 spinal nerves of a rat are exposed and tightly ligated. This injury to the peripheral nerve leads to the development of chronic hypersensitivity.

-

Behavioral Assessment (von Frey Test): At various time points post-surgery, mechanical sensitivity is assessed. Calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

-

Endpoint Measurement: The paw withdrawal threshold (PWT) is determined. A reduction in the force required to elicit a paw withdrawal indicates mechanical allodynia. The efficacy of this compound is quantified by its ability to increase the PWT back towards pre-surgical baseline levels.

Pharmacokinetics and Safety

Preclinical studies confirmed that this compound exhibits linear pharmacokinetic characteristics. It is metabolized to an active metabolite, VVZ-368, which also contributes to the overall therapeutic effect. The safety pharmacology profile established in preclinical testing was sufficient to support its advancement into human clinical trials, where it has been generally safe and well-tolerated.

Conclusion

The preclinical pharmacology of this compound establishes it as a robust analgesic candidate with a novel, multi-target mechanism of action. Through potent, simultaneous modulation of GlyT2, 5-HT2A, and P2X3, it effectively attenuates pain signaling in diverse and clinically relevant animal models of postoperative, inflammatory, and neuropathic pain. The comprehensive data package generated from these foundational studies, demonstrating significant efficacy and an acceptable safety profile, provided a strong rationale for its successful translation into clinical development for the management of acute pain.

References

- 1. This compound injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anesth-pain-med.org [anesth-pain-med.org]

- 3. This compound injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VIVOZON [vivozon.com]

- 5. researchgate.net [researchgate.net]

Opiranserin (VVZ-149): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (VVZ-149) is a first-in-class, non-narcotic analgesic developed by Vivozon, a South Korean pharmaceutical company. It represents a novel approach to pain management by simultaneously targeting multiple pathways involved in the transmission and modulation of pain signals. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and clinical trial design. This compound, marketed as Unafra®, received approval from the Ministry of Food and Drug Safety (MFDS) in South Korea in December 2024 for the management of postoperative pain.[1]

Discovery and Rationale

The discovery of this compound was driven by a multi-target drug discovery strategy aimed at identifying compounds with a broader and potentially more effective analgesic profile than single-target agents. The rationale was to modulate both the ascending and descending pain pathways to achieve synergistic analgesia and a better safety profile, particularly concerning the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

This compound is a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[2] It also exhibits antagonistic activity at the P2X3 receptor.[1][2] This multi-target profile allows it to exert its analgesic effects through distinct but complementary mechanisms in the central and peripheral nervous systems.

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is primarily located on presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord. Its function is to reuptake glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a reduction in the transmission of nociceptive signals from the periphery to the brain.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a Gq/11 protein-coupled receptor, is expressed in various regions of the central and peripheral nervous system involved in pain processing. Activation of 5-HT2A receptors in the spinal cord by descending serotonergic pathways can facilitate pain transmission. In the periphery, 5-HT2A receptors on nociceptors can increase their sensitivity to painful stimuli. By acting as an antagonist at 5-HT2A receptors, this compound blocks these pro-nociceptive effects, contributing to its overall analgesic efficacy.

P2X3 Receptor Antagonism

P2X3 receptors are ligand-gated ion channels predominantly found on primary afferent sensory neurons. They are activated by adenosine triphosphate (ATP) released from damaged cells, playing a crucial role in the initiation of pain signals. This compound's antagonism of P2X3 receptors further contributes to its analgesic effect by dampening the initial signaling of tissue injury.

Quantitative Data

The following table summarizes the in vitro binding affinities of this compound for its primary targets.

| Target | Assay Type | Value (IC50) | Reference |

| Glycine Transporter 2 (GlyT2) | Inhibition Assay | 0.86 µM | [2] |

| Serotonin 2A Receptor (5-HT2A) | Antagonist Assay | 1.3 µM | |

| P2X3 Receptor | Antagonist Assay | 0.87 µM |

Preclinical Development

The analgesic efficacy of this compound was evaluated in several established animal models of pain.

Key Preclinical Studies

| Animal Model | Key Findings | Reference |

| Rat Formalin Test | Dose-dependent reduction in both phases of the formalin response, indicating efficacy against both acute nociceptive and inflammatory pain. | |

| Rat Spinal Nerve Ligation (SNL) Model | Significant and dose-dependent reduction in mechanical allodynia, demonstrating efficacy in a model of neuropathic pain. This compound (80 mg/kg, p.o.) reduced mechanical allodynia. | |

| Rat Postoperative Pain Model | Demonstrated analgesic efficacy comparable to morphine. This compound (25 mg/kg, s.c.) effectively reduced mechanical allodynia and pain-related behaviors with efficacy comparable to 3 mg/kg Morphine. |

Experimental Protocols

-

Objective: To assess the efficacy of a test compound against acute and persistent inflammatory pain.

-

Procedure:

-

Male Sprague-Dawley rats are acclimatized to the testing environment.

-

A solution of 5% formalin (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

-

Immediately after injection, the animal is placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.

-

The test is biphasic: Phase 1 (0-5 minutes) represents direct chemical irritation of nociceptors, while Phase 2 (15-60 minutes) reflects inflammatory pain.

-

The test compound or vehicle is administered at a specified time before the formalin injection (e.g., 30 minutes prior for oral administration).

-

-

Endpoint: Reduction in the total time spent in nociceptive behaviors in both phases compared to the vehicle-treated group.

-

Objective: To induce a state of neuropathic pain characterized by mechanical allodynia and hyperalgesia.

-

Procedure:

-

Male Sprague-Dawley rats are anesthetized.

-

The left L5 and L6 spinal nerves are exposed at a location distal to the dorsal root ganglion.

-

The nerves are tightly ligated with silk suture.

-

The incision is closed in layers.

-

Animals are allowed to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Animals are placed in a testing chamber with a wire mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral (ligated) hind paw.

-

The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

-

-

Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group.

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Key Clinical Trials

| Trial Identifier | Phase | Indication | Key Objectives | | --- | --- | --- | | NCT02489526 | 2 | Postoperative Pain following Laparoscopic Colorectal Surgery | To evaluate the analgesic efficacy and safety of VVZ-149 injections. | | NCT02844725 | 2 | Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy | To evaluate the analgesic efficacy and safety of VVZ-149 injections. | | NCT05764525 | 3 | Postoperative Pain following Laparoscopic Colectomy | To confirm the analgesic efficacy and safety of VVZ-149 injections. |

Experimental Protocols

-

Title: A Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the Analgesic Efficacy and Safety of VVZ-149 Injections for Post-Operative Pain Following Laparoscopic Colorectal Surgery.

-

Study Design:

-

Randomization: 2:1 ratio (VVZ-149: Placebo).

-

Blinding: Double-blind (participant, investigator, and outcomes assessor).

-

Intervention:

-

VVZ-149 Group: A continuous 8-hour intravenous infusion of VVZ-149.

-

Placebo Group: A continuous 8-hour intravenous infusion of a matching placebo.

-

-

Patient Population: 60 adult patients undergoing laparoscopic colorectal surgery.

-

-

Inclusion Criteria (Abbreviated):

-

Male or female, 18 to 75 years of age.

-

Scheduled to undergo elective laparoscopic colorectal surgery.

-

American Society of Anesthesiologists (ASA) physical status I, II, or III.

-

Able to provide informed consent.

-

-

Exclusion Criteria (Abbreviated):

-

History of significant renal, hepatic, or cardiovascular disease.

-

Known allergy to opioids or study medication.

-

Chronic use of analgesics.

-

History of alcohol or drug abuse.

-

-

Primary Outcome Measure: Sum of Pain Intensity Difference over 8 hours (SPID-8).

-

Secondary Outcome Measures:

-

Total opioid consumption.

-

Time to first rescue medication.

-

Patient global assessment of pain relief.

-

-

Results: The VVZ-149 group showed a 34.2% reduction in opioid consumption over 24 hours compared to the placebo group. For patients with high levels of preoperative negative affect, the VVZ-149 group experienced a significant reduction in pain and used 40% less opioids.

-

Title: A Phase 3, Multicenter, Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the Efficacy and Safety of VVZ-149 Injections for the Treatment of Postoperative Pain following Laparoscopic Colectomy.

-

Study Design:

-

Randomization: 1:1 ratio (VVZ-149: Placebo).

-

Blinding: Double-blind.

-

Intervention:

-

VVZ-149 Group: Intravenous infusion of 1000 mg of VVZ-149.

-

Placebo Group: Intravenous infusion of a matching placebo.

-

-

Patient Population: Adult patients undergoing laparoscopic colectomy.

-

-

Inclusion Criteria (Abbreviated):

-

Male or female, at least 18 years of age.

-

Undergoing a planned first laparoscopic colectomy.

-

ASA physical status I or II.

-

Pain intensity of ≥ 5 on the Numeric Rating Scale (NRS) after surgery.

-

Able to provide written informed consent.

-

-

Exclusion Criteria (Abbreviated):

-

Pregnant or breastfeeding.

-

Diagnosis of chronic pain.

-

Unstable or poorly controlled psychiatric conditions.

-

-

Primary Outcome Measure: Sum of Pain Intensity Difference over 12 hours (SPID-12).

-

Secondary Outcome Measures:

-

Total number of patient-controlled analgesia (PCA) requests from 0 to 12 hours.

-

Total amount of PCA and rescue medication consumption from 0 to 12 hours.

-

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action on Nociceptive Signaling

References

The Converging Paths of GlyT2 and 5-HT2A in Chronic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chronic pain remains a significant global health challenge, with neuropathic and inflammatory pain subtypes often refractory to existing treatments. This guide delves into the molecular mechanisms of two promising therapeutic targets in the central nervous system for the management of chronic pain: the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A). By exploring their distinct and potentially interconnected roles in nociceptive signaling, this document aims to provide a comprehensive resource for researchers and drug development professionals in the field of analgesia.

Glycine Transporter 2 (GlyT2): Restoring Inhibitory Tone in the Spinal Cord

Glycinergic neurons, primarily located in the spinal cord and brainstem, are crucial for modulating pain signals.[1] Glycine, acting on its ionotropic receptors (GlyRs), mediates inhibitory neurotransmission, thereby dampening nociceptive signals ascending to the brain. The glycine transporter 2 (GlyT2) is a key protein in this system, expressed on presynaptic terminals of glycinergic neurons.[2] Its primary function is the reuptake of glycine from the synaptic cleft back into the presynaptic neuron, making it available for vesicular repackaging and subsequent release.[3][4]

In chronic pain states, particularly neuropathic pain, there is evidence of reduced glycinergic inhibitory control in the spinal cord dorsal horn.[2] This disinhibition is thought to contribute to the hyperexcitability of pain-transmitting neurons, leading to hallmark symptoms like allodynia and hyperalgesia. Consequently, enhancing glycinergic signaling by inhibiting GlyT2 has emerged as a promising therapeutic strategy.

Mechanism of Action of GlyT2 Inhibitors

GlyT2 inhibitors block the reuptake of glycine into presynaptic terminals. This leads to an accumulation of glycine in the synaptic cleft, prolonging the activation of postsynaptic GlyRs. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and transmit pain signals. A moderate inhibition of GlyT2 is thought to be optimal, as it can increase synaptic glycine levels without significantly depleting the vesicular glycine pool necessary for quantal release.

Preclinical Efficacy of GlyT2 Inhibitors

A variety of selective GlyT2 inhibitors have demonstrated analgesic effects in preclinical models of chronic pain.

| Compound | Animal Model | Pain Type | Route of Administration | Efficacy | Reference |

| ORG25543 | Partial Sciatic Nerve Ligation (Mouse) | Neuropathic | Intravenous | ED50: 0.07-0.16 mg/kg | |

| ORG25543 | Diabetic Neuropathy (Mouse) | Neuropathic | Intravenous | Minimal Active Dose: 0.01 mg/kg | |

| ORG25543 | Formalin Test (Mouse) | Inflammatory/Nociceptive | Intraperitoneal | Reduced paw lick duration at ≥0.06 mg/kg | |

| ALX1393 | Chronic Constriction Injury (Rat) | Neuropathic | Intrathecal | Reduced allodynia | |

| ALX1393 | Formalin Test (Rat) | Inflammatory/Nociceptive | Intrathecal | Analgesic at 20 and 40 µg | |

| Oleoyl-D-lysine | Chronic Neuropathic Pain (Mouse) | Neuropathic | Intraperitoneal | Reversal of neuropathic pain | |

| RPI-GLYT2-82 | Neuropathic Pain Models (Mouse) | Neuropathic | Not Specified | Analgesia without on-target side effects |

It is noteworthy that some early GlyT2 inhibitors with irreversible or slowly reversible binding profiles have been associated with on-target toxicity, mimicking the lethal phenotype of GlyT2 knockout animals. The development of reversible inhibitors like RPI-GLYT2-82 represents a significant advancement in mitigating these safety concerns.

Serotonin 2A Receptor (5-HT2A): A Complex Modulator of Nociception

The serotonergic system exerts a complex and multifaceted influence on pain processing, with different receptor subtypes mediating opposing effects. The 5-HT2A receptor, a G-protein coupled receptor, has been implicated in both pro- and anti-nociceptive mechanisms depending on its location (peripheral vs. central) and the specific pain state.

Peripheral 5-HT2A Receptors and Inflammatory Pain

In the periphery, activation of 5-HT2A receptors on sensory nerve endings is generally considered pro-nociceptive. Serotonin released from platelets during tissue injury can act on these receptors to potentiate the pain-producing effects of other inflammatory mediators like prostaglandins. Consequently, 5-HT2A receptor antagonists have shown efficacy in reducing inflammatory pain in preclinical models.

| Compound | Animal Model | Pain Type | Route of Administration | Efficacy | Reference |

| Ketanserin | Carrageenan-induced Inflammation (Rat) | Inflammatory | Intraplantar | Inhibited increase in CGRP-positive neurons in DRG | |

| Ketanserin | Formalin Test (Rat) | Inflammatory | Intraplantar | MPE50: 11.3 nmol | |

| Ritanserin | Formalin Test (Rat) | Inflammatory | Intraplantar | MPE50: 21.8 nmol | |

| Spiperone | Formalin Test (Rat) | Inflammatory | Intraplantar | MPE50: 0.23 nmol | |

| Sarpogrelate HCl | Complete Freund's Adjuvant (Rat) | Inflammatory | Systemic | Analgesic effect on thermal hyperalgesia |

Studies have shown that 5-HT2A receptor mRNA is upregulated in dorsal root ganglion (DRG) neurons following peripheral inflammation. Blockade of these receptors can inhibit the expression of pro-nociceptive mediators like Calcitonin Gene-Related Peptide (CGRP) and enhance endogenous opioid mechanisms at the site of inflammation.

Central 5-HT2A Receptors and Neuropathic Pain

The role of central 5-HT2A receptors in chronic pain is more nuanced. While some studies suggest a pro-nociceptive role for spinal 5-HT2A receptors under normal conditions, others indicate that activation of these receptors can have analgesic effects in neuropathic pain states.

Recent research has highlighted the therapeutic potential of 5-HT2A receptor agonists, including psychedelics like psilocybin and DOI, in alleviating neuropathic pain. The proposed mechanism involves the modulation of GABAergic inhibition. Activation of 5-HT2A receptors can upregulate the function of the neuronal K-Cl cotransporter KCC2, which is crucial for maintaining the inhibitory efficacy of GABA. In neuropathic pain, KCC2 function is often impaired, leading to a decrease in GABAergic inhibition. By restoring KCC2 function, 5-HT2A agonists may re-establish inhibitory control and reduce pain.

| Compound | Animal Model | Pain Type | Route of Administration | Efficacy | Reference |

| Psilocybin | Spared Nerve Injury (Mouse) | Neuropathic | Not Specified | Reduced mechanical allodynia | |

| Psilocybin | Chemotherapy-Induced Peripheral Neuropathy (Mouse) | Neuropathic | Systemic | Reversed mechanical and cold hypersensitivity | |

| DOI | Chemotherapy-Induced Peripheral Neuropathy (Mouse) | Neuropathic | Systemic | Reversed mechanical and cold hypersensitivity |

Signaling Pathways and Experimental Workflows

GlyT2 Signaling Pathway

Caption: GlyT2-mediated glycinergic neurotransmission and the action of GlyT2 inhibitors.

5-HT2A Signaling Pathway in Neuropathic Pain

Caption: Proposed signaling pathway for 5-HT2A agonist-mediated analgesia in neuropathic pain.

Experimental Workflow for Preclinical Pain Models

Caption: A generalized experimental workflow for evaluating analgesics in chronic pain models.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents.

-

Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent.

-

Surgical Preparation: The lateral aspect of the thigh is shaved and disinfected.

-

Sciatic Nerve Exposure: A skin incision is made, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve.

-

Ligation: Proximal to the trifurcation of the sciatic nerve, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period that does not interfere with the development of neuropathic pain.

-

Behavioral Testing: Mechanical allodynia and thermal hyperalgesia typically develop within a few days to a week and can be assessed using the von Frey and hot plate tests, respectively.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model is used to induce a persistent inflammatory state.

-

CFA Preparation: CFA, an emulsion of mineral oil, surfactant, and heat-killed Mycobacterium, is thoroughly mixed.

-

Injection: A small volume (typically 50-100 µL) of CFA is injected subcutaneously into the plantar surface of one of the hind paws of a rodent.

-

Inflammation Development: The injection of CFA elicits a robust inflammatory response characterized by edema, erythema, and hyperalgesia that develops over several hours and can persist for weeks.

-

Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to quantify the extent of hyperalgesia and allodynia. Paw volume can also be measured as an index of inflammation.

Von Frey Test for Mechanical Allodynia

-

Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period of time.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Hot Plate Test for Thermal Hyperalgesia

-

Apparatus: A hot plate apparatus is maintained at a constant, noxious temperature.

-

Placement: The animal is placed on the hot plate.

-

Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

Cut-off Time: A cut-off time is employed to prevent tissue damage.

Conclusion and Future Directions

The distinct yet complementary mechanisms of GlyT2 and 5-HT2A in modulating chronic pain highlight the potential for developing novel and more effective analgesic therapies. The strategy of enhancing spinal inhibitory tone through GlyT2 inhibition has shown considerable promise, with the development of reversible inhibitors addressing earlier safety concerns. The role of the 5-HT2A receptor is more complex, with peripheral antagonism and central agonism both demonstrating therapeutic potential in different chronic pain contexts.

Future research should focus on:

-

Elucidating the interaction between the glycinergic and serotonergic systems in the dorsal horn: Understanding how these two systems converge to modulate nociceptive signaling could reveal opportunities for synergistic therapeutic approaches.

-

Developing more selective and safer ligands: Continued medicinal chemistry efforts are needed to optimize the pharmacokinetic and pharmacodynamic properties of GlyT2 inhibitors and 5-HT2A modulators.

-

Translating preclinical findings to the clinic: Rigorous clinical trials are necessary to validate the efficacy and safety of these novel therapeutic strategies in patients with chronic pain.

By continuing to unravel the intricate molecular pathways of chronic pain, the scientific community can pave the way for a new generation of analgesics that offer improved relief and a better quality of life for millions of individuals worldwide.

References

- 1. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]

- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

Opiranserin: A Multi-Target Approach for Neuropathic and Inflammatory Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Opiranserin (VVZ-149) is a novel, first-in-class, non-opioid analgesic that has demonstrated efficacy in preclinical models of both neuropathic and inflammatory pain.[1][2] Its unique multi-target mechanism of action, involving the simultaneous modulation of key pathways in the central and peripheral nervous systems, presents a promising therapeutic strategy for a broad spectrum of pain conditions.[3][4] This technical guide provides a comprehensive overview of this compound's pharmacology, preclinical efficacy, and the experimental methodologies used to characterize its analgesic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

Introduction

Chronic pain, encompassing both neuropathic and inflammatory etiologies, represents a significant unmet medical need. Current therapeutic options are often limited by inadequate efficacy and dose-limiting side effects.[1] this compound emerges as a promising candidate by targeting multiple pain-related pathways simultaneously, a strategy designed to enhance analgesic efficacy and improve the safety profile compared to single-target agents. This document details the preclinical data supporting the dual efficacy of this compound in distinct pain states and provides the detailed experimental protocols for their assessment.

Mechanism of Action: A Multi-Target Strategy

This compound's analgesic effects are attributed to its concurrent activity on three distinct molecular targets involved in pain processing. This multi-pronged approach allows for the modulation of pain signaling at both the spinal and peripheral levels.

Glycine Transporter 2 (GlyT2) Inhibition

This compound acts as a blocker of Glycine Transporter 2 (GlyT2), with a half-maximal inhibitory concentration (IC50) of 0.86 µM. GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission and dampening the propagation of nociceptive signals.

Serotonin 2A (5-HT2A) Receptor Antagonism

This compound is an antagonist of the serotonin 2A (5-HT2A) receptor, with an IC50 of 1.3 µM. 5-HT2A receptors are expressed on peripheral nociceptive neurons and are involved in the sensitization of these neurons by inflammatory mediators. By blocking these receptors, this compound can reduce peripheral sensitization and the transmission of pain signals from the site of injury or inflammation.

Purinergic P2X3 Receptor Antagonism

This compound also exhibits antagonistic activity at the purinergic P2X3 receptor, with an IC50 of 0.87 µM. P2X3 receptors are ligand-gated ion channels found predominantly on nociceptive sensory neurons and are activated by ATP released from damaged cells. Antagonism of P2X3 receptors by this compound is thought to contribute to its analgesic effect by reducing the activation of nociceptors.

References

In Vitro Characterization of Opiranserin's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (VVZ-149) is a novel, non-opioid analgesic agent that has garnered significant interest for its potential in managing postoperative pain.[1][2] Its mechanism of action is rooted in its ability to modulate multiple targets within the nervous system, offering a multimodal approach to pain relief.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct binding profile, acting as a dual antagonist of the Glycine Transporter Type 2 (GlyT2) and the Serotonin 2A Receptor (5-HT2A).[1] Additionally, it demonstrates antagonistic activity at the P2X3 receptor. The in vitro binding affinities of this compound for these targets have been quantified using various assay methodologies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | IC50 (μM) | Compound Form | Reference |

| Glycine Transporter 2 (GlyT2) | 0.86 | This compound | |

| Serotonin Receptor 2A (5-HT2A) | 1.3 | This compound | |

| Rat P2X3 Receptor (rP2X3) | 0.87 | This compound |

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections detail representative protocols for assessing its interaction with its primary targets.

Radioligand Displacement Assay for 5-HT2A Receptor

This assay determines the ability of a test compound (this compound) to displace a known radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, [3H]ketanserin, and a saturating concentration of the non-labeled antagonist.

-

Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any residual unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GlyT2 Inhibition Assay (MS Binding Assay)

Mass Spectrometry (MS) Binding Assays provide a non-radioactive method to determine ligand affinity for transporters like GlyT2.

Materials:

-

GlyT2-expressing Cells/Membranes: A source of the GlyT2 protein, such as recombinant cell lines.

-

Reporter Ligand: A known GlyT2 inhibitor, such as Org25543.

-

Test Compound: this compound.

-

LC-MS/MS System: A liquid chromatography-tandem mass spectrometry system for quantification of the reporter ligand.

Procedure:

-

Incubation: Incubate the GlyT2-containing preparation with a fixed concentration of the reporter ligand (Org25543) and varying concentrations of this compound.

-

Separation: After reaching equilibrium, separate the bound from the free reporter ligand, typically through rapid filtration.

-

Quantification: Elute the bound reporter ligand and quantify its concentration using a validated LC-MS/MS method.

-

Data Analysis: The amount of bound reporter ligand will decrease as the concentration of this compound increases. Plot the amount of bound reporter ligand against the this compound concentration to determine the IC50 value.

P2X3 Receptor Antagonism Assay (Calcium Flux Assay)

This functional assay measures the ability of this compound to inhibit the influx of calcium through the P2X3 ion channel upon activation by its agonist, ATP.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the P2X3 receptor.

-

P2X3 Agonist: Adenosine triphosphate (ATP) or a stable analog like α,β-methylene ATP.

-

Calcium Indicator Dye: A fluorescent dye that reports changes in intracellular calcium concentration (e.g., Fluo-4 AM).

-

Test Compound: this compound.

-

Plate Reader: A fluorescence plate reader capable of kinetic measurements.

Procedure:

-

Cell Plating: Seed the P2X3-expressing cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation and Measurement: Add the P2X3 agonist (ATP) to the wells and immediately begin measuring the fluorescence intensity over time using the plate reader. The influx of calcium upon channel opening will cause an increase in fluorescence.

-

Data Analysis: The peak fluorescence response is proportional to the amount of calcium influx. Plot the peak fluorescence response against the this compound concentration and fit the data to determine the IC50 value for the inhibition of P2X3 receptor function.

Signaling Pathways and Experimental Workflow Visualizations

This compound's Multi-Target Mechanism of Action

Caption: this compound's multi-target mechanism.

Glycine Transporter 2 (GlyT2) Inhibition Workflow

Caption: GlyT2 inhibition by this compound.

5-HT2A Receptor Gq Signaling Pathway

References

Pharmacological profile of Opiranserin as a non-opioid analgesic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opiranserin (VVZ-149) is an investigational non-opioid, non-NSAID analgesic agent that has shown promise in the management of postoperative pain. It is a first-in-class molecule with a unique multi-target mechanism of action, functioning as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. Additionally, it exhibits antagonistic activity at the P2X3 receptor. This multi-pronged approach allows this compound to modulate pain signaling at both the central and peripheral levels, offering a potential alternative to traditional opioid analgesics and their associated side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.

Introduction

The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain management therapies. This compound, a synthetic benzamide derivative, represents a novel approach to analgesia by simultaneously targeting multiple pathways involved in the transmission and modulation of pain signals. Its development as an injectable formulation for postoperative pain aims to reduce reliance on opioids in the critical postsurgical period. This document serves as a technical resource for researchers and drug development professionals, consolidating the available pharmacological data on this compound.

Mechanism of Action

This compound's analgesic effect is attributed to its concurrent antagonism of three distinct targets involved in nociception:

-

Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the spinal cord and is responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft back into presynaptic neurons. By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission. This heightened inhibitory signaling in the dorsal horn of the spinal cord dampens the transmission of pain signals to the brain.[1][2]

-

Serotonin 2A (5-HT2A) Receptor Antagonism: 5-HT2A receptors are implicated in the modulation of pain perception within the central nervous system. Antagonism of these receptors can contribute to analgesia by modulating descending pain pathways and potentially reducing central sensitization.[3][4]

-

P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons. They play a crucial role in the initiation of pain signals in response to tissue damage and inflammation. By blocking P2X3 receptors, this compound can reduce the excitability of sensory neurons at the periphery, thus inhibiting the transmission of nociceptive signals.[5]

This multi-target engagement provides a synergistic approach to pain relief, addressing both central and peripheral pain mechanisms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target | Assay Type | Species | IC50 (µM) | Reference |

| Glycine Transporter 2 (GlyT2) | Antagonist Activity | Not Specified | 0.86 | |

| Serotonin Receptor 2A (5-HT2A) | Antagonist Activity | Not Specified | 1.3 | |

| Rat P2X3 Receptor | Antagonist Activity | Rat | 0.87 |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

| Species | Dose and Route | t1/2 | Vd | CL | Note | Reference |

| Rat | 25 mg/kg s.c. | Not specified | Not specified | Not specified | Reduced mechanical allodynia. | |

| Rat | 80 mg/kg p.o. | Not specified | Not specified | Not specified | Reduced mechanical allodynia in SNL model. | |

| Human | 0.25-8 mg/kg (4-hr IV infusion) | Not specified | Not specified | Not specified | Exhibited linear pharmacokinetic characteristics. |

Detailed pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL) for this compound are not consistently available in the public domain literature.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's analgesic efficacy have been derived from publicly available information and general methodologies used in the field.

In Vivo Analgesic Models

The formalin test is a widely used model of tonic, localized inflammatory pain. A dilute solution of formalin is injected into the plantar surface of a rat's hind paw, eliciting a biphasic pain response (an early neurogenic phase followed by a later inflammatory phase). The efficacy of an analgesic is determined by its ability to reduce the duration of licking and flinching of the injected paw.

Protocol Outline:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Acclimation: Animals are acclimated to the testing environment before the experiment.

-

Drug Administration: this compound or vehicle is administered at a specified time before formalin injection. A reported effective dose is 25 mg/kg, s.c.

-

Formalin Injection: A specific concentration and volume of formalin solution (e.g., 5% formalin in 50 µL) is injected subcutaneously into the plantar surface of the right hind paw. The exact concentration and volume used in specific this compound studies are not detailed in the available literature.

-

Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking and the number of flinches of the injected paw are recorded for a set duration, typically divided into the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Data Analysis: The mean licking time and flinch count for the drug-treated group are compared to the vehicle-treated group.

The SNL model is a common surgical model of neuropathic pain that mimics chronic nerve injury in humans. It involves the tight ligation of one or more spinal nerves, leading to the development of mechanical allodynia and thermal hyperalgesia in the corresponding paw.

Protocol Outline:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

Under aseptic conditions, a surgical incision is made to expose the L5 and L6 spinal nerves.

-

The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.

-

The incision is then closed.

-

-

Postoperative Recovery: Animals are allowed to recover for a period of several days to weeks, during which neuropathic pain behaviors develop.

-

Drug Administration: this compound or vehicle is administered. A reported effective oral dose is 80 mg/kg.

-

Behavioral Testing (Mechanical Allodynia):

-

The paw withdrawal threshold is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

-

A positive response is noted as a brisk withdrawal of the paw.

-

The 50% withdrawal threshold is calculated using a method such as the up-down method.

-

-

Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to the vehicle-treated group.

In Vitro Functional Assays

The IC50 values for this compound's activity at its target receptors were likely determined using in vitro functional assays. While the specific details of the assays used for this compound are not publicly available, the general principles are as follows:

A common method to assess GlyT2 inhibition is through a radiolabeled glycine uptake assay.

Principle:

-

Cells expressing GlyT2 are incubated with a radiolabeled glycine substrate (e.g., [3H]glycine).

-

In the presence of a GlyT2 inhibitor like this compound, the uptake of [3H]glycine into the cells will be reduced.

-

The amount of radioactivity inside the cells is measured, and the concentration of the inhibitor that produces 50% inhibition of glycine uptake (IC50) is calculated.

5-HT2A receptor antagonism can be measured by assessing the inhibition of a functional response induced by a 5-HT2A agonist. A common assay is the measurement of intracellular calcium mobilization.

Principle:

-

Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

A 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor, which leads to an increase in intracellular calcium, detected as an increase in fluorescence.

-

The ability of the antagonist to inhibit this agonist-induced calcium signal is measured, and the IC50 value is determined.

Similar to the 5-HT2A assay, P2X3 receptor antagonism can be assessed by measuring the inhibition of an agonist-induced functional response, such as calcium influx or ion current.

Principle (Calcium Influx Assay):

-

Cells expressing the P2X3 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with the antagonist (this compound).

-

An agonist (e.g., ATP or a selective P2X3 agonist like α,β-methylene ATP) is added, which opens the P2X3 ion channel and allows calcium to enter the cell, resulting in an increase in fluorescence.

-

The inhibitory effect of the antagonist on this calcium influx is quantified to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's targets and a general workflow for preclinical analgesic testing.

References

- 1. VIVOZON [vivozon.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of VVZ-149, a Novel Analgesic Molecule, in the Affective Component of Pain: Results from an Exploratory Proof-of-Concept Study of Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking Synergistic Analgesia: A Technical Guide to the Combined Antagonism of GlyT2 and 5-HT2A

For Immediate Release

SEOUL, South Korea – November 26, 2025 – A promising frontier in pain management is emerging from the synergistic interplay between the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. This technical guide provides an in-depth exploration of the scientific rationale, experimental validation, and future directions for the development of dual GlyT2 and 5-HT2A antagonists as a novel class of non-opioid analgesics. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of pain therapeutics.

Introduction: The Rationale for a Dual-Target Approach

Chronic pain, particularly of neuropathic origin, remains a significant therapeutic challenge, with existing treatments often providing inadequate relief and carrying a substantial burden of side effects. The scientific community is increasingly recognizing the potential of multi-target drug discovery to address the complex pathophysiology of pain. The combination of GlyT2 inhibition and 5-HT2A antagonism is a compelling strategy rooted in the distinct yet complementary roles of the glycinergic and serotonergic systems in modulating nociceptive signaling in the spinal cord.

Glycine Transporter 2 (GlyT2): GlyT2 is a presynaptic transporter responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft in the spinal cord and brainstem.[1][2] This reuptake terminates inhibitory glycinergic neurotransmission and facilitates the reloading of glycine into synaptic vesicles.[1][2][3] In chronic pain states, inhibitory glycinergic signaling is often impaired. By inhibiting GlyT2, the concentration and dwell time of glycine in the synapse are increased, thereby enhancing and prolonging inhibitory signals and dampening pain transmission.

Serotonin 2A (5-HT2A) Receptor: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that functions as a primary excitatory receptor in the serotonin family. It is widely distributed throughout the central nervous system, including the dorsal horn of the spinal cord. Antagonism of the 5-HT2A receptor has been shown to produce analgesic effects in various preclinical models of pain. The descending serotonergic pathways from the brainstem to the spinal cord can have complex, modulatory effects on pain, and under certain pathological conditions, 5-HT2A receptor activation can contribute to spinal hyperexcitability and the maintenance of pain states.

The central hypothesis is that the simultaneous blockade of these two targets can produce a synergistic analgesic effect, greater than the sum of the effects of inhibiting each target individually. This approach aims to restore inhibitory tone while concurrently mitigating excitatory signaling in the spinal pain pathways.

Preclinical Evidence of Synergy

The concept of synergistic analgesia through dual GlyT2 and 5-HT2A antagonism has been substantiated by preclinical research. A key development in this area is the identification of opiranserin (VVZ-149) , a novel compound that acts as a dual antagonist for both GlyT2 and the 5-HT2A receptor.

Initial investigations into this dual-target strategy involved the co-administration of selective inhibitors. Preclinical studies have demonstrated that the combined application of a GlyT2 inhibitor, such as ORG25543 , and a 5-HT2A antagonist, like MDL11,939 , results in synergistic antinociceptive effects in a rat model of spinal nerve ligation. This foundational work paved the way for the development of single molecules, like this compound, that possess both activities.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities for this compound, highlighting its dual-target profile.

| Compound | Target | Assay Type | Species | IC50 (µM) |

| This compound (VVZ-149) | GlyT2 | Not Specified | Not Specified | 0.86 |

| This compound (VVZ-149) | 5-HT2A | Not Specified | Human | 1.3 |

Further detailed quantitative data from preclinical synergy studies with separate inhibitors is pending public release of the full dataset.

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the synergistic effects of GlyT2 and 5-HT2A antagonism.

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The spinal nerve ligation model is a widely used and validated rodent model for inducing neuropathic pain, characterized by persistent mechanical allodynia and thermal hyperalgesia.

Objective: To create a model of peripheral nerve injury that mimics key features of human neuropathic pain, allowing for the assessment of analgesic compounds.

Procedure:

-

Animal Subjects: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

A dorsal midline incision is made at the lumbar level to expose the paraspinal muscles.

-

The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion.

-

A tight ligation of the L5 and L6 nerves is performed using a silk suture.

-

The muscle and skin are then closed in layers.

-

-

Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia for post-operative pain.

-

Behavioral Testing: Nociceptive thresholds are assessed at baseline before surgery and then at multiple time points post-surgery to confirm the development of neuropathic pain and to evaluate the effects of drug treatment. Common behavioral assays include:

-

Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the latency to paw withdrawal from a radiant heat source.

-

Assessment of Synergy: Isobolographic Analysis

Isobolographic analysis is a rigorous method used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.

Objective: To quantitatively assess the nature of the interaction between a GlyT2 inhibitor and a 5-HT2A antagonist.

Procedure:

-

Dose-Response Curves: The dose-response curves for each drug administered alone are first established to determine their individual potencies. The dose of each drug that produces a specific level of effect (e.g., 50% maximal effect, ED50) is calculated.

-

Isobologram Construction: An isobologram is constructed with the doses of the two drugs plotted on the x and y axes. A straight line connecting the ED50 values of the two drugs represents the line of additivity. This line indicates all the combinations of doses of the two drugs that would be expected to produce the 50% effect if their interaction is purely additive.

-

Combination Testing: The two drugs are then administered together in various fixed-ratio combinations, and the dose of the combination that produces the 50% effect is experimentally determined.

-

Data Interpretation:

-

If the experimentally determined ED50 of the combination falls on the line of additivity, the interaction is considered additive .

-

If the ED50 of the combination falls significantly below the line of additivity, the interaction is synergistic , meaning that lower doses of each drug are required to produce the same effect when combined.

-

If the ED50 of the combination falls significantly above the line of additivity, the interaction is antagonistic .

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

References

Methodological & Application

Application Notes and Protocols for Opiranserin in Rat Models

Introduction

Opiranserin (also known as VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic agent.[1] It has been developed for the management of moderate-to-severe postoperative pain.[2][3] this compound exhibits a unique multitarget mechanism of action, making it a promising alternative to traditional analgesics by potentially offering a better safety profile, particularly concerning the side effects associated with opioids.[3][4] These application notes provide detailed in vivo experimental protocols for evaluating the analgesic and anti-inflammatory efficacy of this compound in established rat models of pain.

Mechanism of Action

This compound functions as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A). It also shows antagonistic activity on the purinergic P2X3 receptor.

-

GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, this compound inhibits the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft. This enhances glycinergic neurotransmission, which dampens the transmission of pain signals from the peripheral nervous system to the brain.

-

5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in amplifying pain signals in the spinal cord and is expressed on peripheral nociceptive neurons. This compound's antagonism of this receptor helps to reduce the sensation of pain.

-

P2X3 Receptor Antagonism: P2X3 receptors are located on sensory neurons and are associated with nociceptive signaling. Antagonism of these receptors further contributes to this compound's analgesic effect.

The simultaneous inhibition of these targets is believed to produce a synergistic analgesic effect.

Experimental Protocols

The following protocols describe common rat models for assessing the efficacy of this compound. Rigorous in vivo studies should be conducted with blinding, complete randomization, and the inclusion of positive controls.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model is used to induce long-lasting mechanical allodynia, mimicking symptoms of human neuropathic pain.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.

-